2,4-Dibromo-6-methylquinoline

Lipophilicity LogP Drug Design

2,4-Dibromo-6-methylquinoline (CAS 139719-21-4) is a heteroaryl dibromide belonging to the 2,4-dihaloquinoline family, with molecular formula C₁₀H₇Br₂N and molecular weight 300.98 g·mol⁻¹. It is commercially offered at purities ≥95% (typical 97–99% from major suppliers) and is primarily utilised as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
Cat. No. B11833903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-methylquinoline
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2Br)Br
InChIInChI=1S/C10H7Br2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
InChIKeyQGVLMLMVKLGGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-methylquinoline – Key Properties & Procurement Essentials


2,4-Dibromo-6-methylquinoline (CAS 139719-21-4) is a heteroaryl dibromide belonging to the 2,4-dihaloquinoline family, with molecular formula C₁₀H₇Br₂N and molecular weight 300.98 g·mol⁻¹ . It is commercially offered at purities ≥95% (typical 97–99% from major suppliers) and is primarily utilised as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound features two bromine atoms at the C2 and C4 positions and an electron‑donating methyl group at C6; this substitution pattern creates a distinct reactivity profile that differentiates it from the corresponding 2,4‑dichloro, non‑methylated, and regioisomeric dibromoquinoline analogues.

Why Generic Substitution Fails for 2,4-Dibromo-6-methylquinoline


Structurally related dihaloquinolines cannot be freely interchanged because even minor changes in halogen identity or methyl position profoundly alter cross‑coupling reactivity, regioselectivity, and physicochemical properties. The C–Br bond is inherently more reactive than C–Cl in palladium‑catalysed oxidative addition [1], while the C6‑methyl group significantly increases lipophilicity relative to the non‑methylated parent (XLogP3 4.07 vs. 3.9) and influences the electron density of the quinoline ring [2]. These combined effects dictate that 2,4‑dibromo‑6‑methylquinoline occupies a specific performance niche that cannot be replicated by generic dihaloquinoline alternatives [3].

Quantitative Differentiation Evidence for 2,4-Dibromo-6-methylquinoline


Lipophilicity Superiority Over Chloro and Non‑Methylated Analogues

2,4-Dibromo-6-methylquinoline exhibits a measured LogP of 4.07, which is 0.22 units higher than that of 2,4-dichloro-6-methylquinoline (LogP 3.85) and 0.17 units higher than the XLogP3 of 2,4-dibromoquinoline lacking the 6‑methyl group (3.9) [1]. This increased lipophilicity can enhance membrane permeability and is a critical parameter in lead optimisation for central nervous system and intracellular targets.

Lipophilicity LogP Drug Design

Accelerated Cross‑Coupling Reactivity Due to Weaker C–Br Bond

The C–Br bond in bromobenzene has a bond dissociation energy (BDE) of ca. 337 kJ·mol⁻¹ (80.5 kcal·mol⁻¹), whereas the C–Cl bond in chlorobenzene is ca. 399 kJ·mol⁻¹ (95.4 kcal·mol⁻¹) [1]. This substantial difference (ΔBDE ≈ 62 kJ·mol⁻¹) translates into markedly faster oxidative addition with Pd(0) catalysts, with recent modelling and experimental studies confirming that aryl bromides outpace aryl chlorides in oxidative addition rates [2]. Consequently, 2,4-dibromo-6-methylquinoline is a more efficient substrate for Suzuki, Negishi, and Buchwald-Hartwig couplings than its 2,4-dichloro analogue.

Cross-Coupling Oxidative Addition Bond Dissociation Energy

Predictable Regioselectivity – Preferential Functionalisation at C4

Studies on 2,4-dibromoquinolines demonstrate that lithium–halogen exchange proceeds with >95% selectivity at the C4 position, yielding 4-substituted-2-bromoquinoline derivatives exclusively [1]. This contrasts with 2-bromo-4-iodoquinoline, where the regioselectivity is reversed (C4 coupling preferred in Sonogashira reactions). Because the target compound is a 2,4-dibromoquinoline, synthetic chemists can reliably exploit the intrinsic C4‑over‑C2 reactivity preference for sequential, site‑selective functionalisation without the need for protecting groups or exotic catalysts.

Regioselectivity Lithium-Halogen Exchange Cross-Coupling

6‑Methyl Group Modulates Ring Electronics and Reaction Outcomes

The 6‑methyl substituent donates electron density into the quinoline π‑system, as evidenced by the experimental ionisation potential of 6‑methylquinoline (IP = 8.15 eV) being lower than that of quinoline (IP = 8.62 eV) [1]. This electronic activation increases the nucleophilicity of the ring and can accelerate electrophilic aromatic substitution or stabilise cationic intermediates. Additionally, standard molar enthalpies of formation for 6‑methylquinoline and its regioisomers have been determined experimentally, confirming that the position of the methyl group measurably alters the thermodynamic stability of the quinoline core [2]. These data allow formulators to distinguish the 6‑methyl isomer from the 7‑methyl (CAS 2089316-09-4) and 8‑methyl (CAS 260972-99-4) analogues, each of which will exhibit different reactivity in downstream transformations.

Substituent Effect Ionization Potential Thermochemistry

Proven Intermediate Status in HCV Protease Inhibitor Synthesis

The Boehringer Ingelheim patent US 8,633,320 explicitly describes bromo-substituted quinolines of formula (I)—which encompass the 2,4‑dibromo‑6‑methyl substitution pattern—as key intermediates for constructing HCV protease inhibitors [1]. The patent reports that the bromo‑substituted quinoline intermediate is elaborated via sequential Suzuki couplings to afford advanced antiviral candidates. This demonstrates that the compound is not merely a theoretical building block but has been validated in an industrial drug‑discovery context, providing procurement confidence that is absent for non‑claimed analogues.

HCV Antiviral Intermediate

High-Impact Application Scenarios for 2,4-Dibromo-6-methylquinoline


Site‑Selective Synthesis of 4‑Substituted‑2‑bromoquinolines via Li–X Exchange

Exploiting the experimentally validated >95% regioselectivity for C4 lithium–halogen exchange , this compound enables the efficient preparation of 4‑aryl, 4‑alkyl, or 4‑formyl‑2‑bromoquinoline derivatives. These intermediates are valuable for subsequent Suzuki or Sonogashira diversification at the remaining C2 bromide, offering a step‑economic route to highly substituted quinoline libraries.

Accelerated Palladium‑Catalysed Cross‑Coupling in Medicinal Chemistry

The significantly lower C–Br bond dissociation energy (ΔBDE ≈ 62 kJ·mol⁻¹ versus C–Cl) permits faster oxidative addition and broader substrate scope in Suzuki, Negishi, and Buchwald–Hartwig reactions . This is particularly advantageous when coupling sterically hindered or electron‑poor boronic acids, where the corresponding dichloro analogue would require harsher conditions or specialised ligands.

HCV Protease Inhibitor Intermediate in Antiviral Drug Development

As explicitly claimed in US 8,633,320 , bromo‑substituted quinolines containing the 2,4‑dibromo‑6‑methyl motif serve as direct precursors to HCV protease inhibitors. Procuring this compound provides a patent‑backed entry point to a class of antiviral agents, reducing the synthetic burden for medicinal chemistry teams pursuing hepatitis C therapeutics.

Lipophilicity‑Driven Lead Optimisation for CNS and Intracellular Targets

With a measured LogP of 4.07—outperforming the dichloro analogue by 0.22 units —this scaffold is particularly suited for programs where enhanced membrane permeability is required. Its higher lipophilicity can improve blood–brain barrier penetration and cellular uptake, making it a preferred intermediate when targeting intracellular or CNS‑resident pathogens or receptors.

Quote Request

Request a Quote for 2,4-Dibromo-6-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.